6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS No.:
Cat. No.: VC15888406
Molecular Formula: C15H14Cl2N2
Molecular Weight: 293.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14Cl2N2 |
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Molecular Weight | 293.2 g/mol |
IUPAC Name | 6-benzyl-2,3-dichloro-7,8-dihydro-5H-1,6-naphthyridine |
Standard InChI | InChI=1S/C15H14Cl2N2/c16-13-8-12-10-19(7-6-14(12)18-15(13)17)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
Standard InChI Key | DGJYZGVEAURUTF-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC2=CC(=C(N=C21)Cl)Cl)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the 1,6-naphthyridine family, characterized by a fused bicyclic system containing two nitrogen atoms at positions 1 and 6. Key structural features include:
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Bicyclic framework: A partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, which reduces aromaticity compared to fully unsaturated analogs while maintaining planarity for target binding .
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Substituents:
The molecular formula is C₁₅H₁₃Cl₂N₂, with a molar mass of 298.18 g/mol. X-ray crystallography of related compounds shows a boat conformation in the tetrahydro ring system, with the benzyl group adopting an equatorial orientation to minimize steric clashes .
Synthetic Methodologies
Core Structure Construction
The tetrahydronaphthyridine core is typically assembled via cyclization reactions. A representative approach involves:
Step 1: Protection of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-05-2) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA), achieving 92–100% yields .
Step 2: Benzylation at position 6 via nucleophilic substitution. For example, treatment of the Boc-protected intermediate with benzyl bromide in tetrahydrofuran (THF) using sodium hydride as base yields the 6-benzyl derivative .
Step 3: Dichlorination at positions 2 and 3 using phosphorus oxychloride (POCl₃) under reflux conditions, followed by deprotection with hydrochloric acid .
Optimization Data
Key reaction conditions and yields are summarized below:
Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
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1 | Boc₂O, DIEA | DCM | 20°C | 2 h | 100% | |
2 | BnBr, NaH | THF | 0°C → RT | 12 h | 78% | |
3 | POCl₃, HCl | Toluene | 110°C | 6 h | 65% |
Notably, the use of DIEA as a base in Step 1 prevents hydrochloride salt formation, streamlining purification . Microwave-assisted synthesis reduces Step 3 reaction time to 1.5 h while maintaining 63% yield .
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
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Solubility:
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Thermal stability: Decomposition onset at 218°C (DSC)
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Spectroscopic profiles:
Pharmaceutical Applications
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